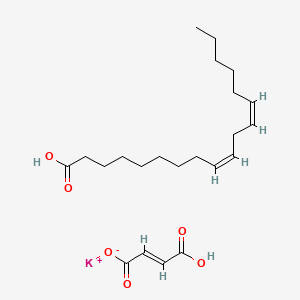

potassium;(E)-4-hydroxy-4-oxobut-2-enoate;(9Z,12Z)-octadeca-9,12-dienoic acid

Beschreibung

Linoleic acid modified fumaric acid, potassium salt is a compound that combines the properties of linoleic acid and fumaric acid, stabilized with potassium Linoleic acid is an essential polyunsaturated omega-6 fatty acid, while fumaric acid is a dicarboxylic acid

Eigenschaften

Molekularformel |

C22H35KO6 |

|---|---|

Molekulargewicht |

434.6 g/mol |

IUPAC-Name |

potassium;(E)-4-hydroxy-4-oxobut-2-enoate;(9Z,12Z)-octadeca-9,12-dienoic acid |

InChI |

InChI=1S/C18H32O2.C4H4O4.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-3(6)1-2-4(7)8;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);1-2H,(H,5,6)(H,7,8);/q;;+1/p-1/b7-6-,10-9-;2-1+; |

InChI-Schlüssel |

AYZYTARWNYZSSV-ZCYUOKAFSA-M |

Isomerische SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.C(=C/C(=O)[O-])\C(=O)O.[K+] |

Kanonische SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)O.C(=CC(=O)[O-])C(=O)O.[K+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

Linolsäure-modifizierte Fumarsäure, Kaliumsalz kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Doppelbindungen in Linolsäure können oxidiert werden, um Epoxide oder hydroxylierte Produkte zu bilden.

Reduktion: Die Doppelbindungen können reduziert werden, um gesättigte Derivate zu bilden.

Substitution: Die Carboxylgruppen können an Veresterungs- oder Amidierungsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder Persäuren unter milden Bedingungen.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium- oder Nickelkatalysatoren.

Substitution: Alkohole oder Amine in Gegenwart von Säure- oder Basenkatalysatoren.

Hauptprodukte

Oxidation: Epoxide, hydroxylierte Fettsäuren.

Reduktion: Gesättigte Fettsäuren.

Substitution: Ester, Amide

Analyse Chemischer Reaktionen

Types of Reactions

Linoleic acid modified fumaric acid, potassium salt can undergo various chemical reactions, including:

Oxidation: The double bonds in linoleic acid can be oxidized to form epoxides or hydroxylated products.

Reduction: The double bonds can be reduced to form saturated derivatives.

Substitution: The carboxyl groups can participate in esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.

Reduction: Catalytic hydrogenation using palladium or nickel catalysts.

Substitution: Alcohols or amines in the presence of acid or base catalysts.

Major Products

Oxidation: Epoxides, hydroxylated fatty acids.

Reduction: Saturated fatty acids.

Substitution: Esters, amides

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Die Verbindung entfaltet ihre Wirkungen durch mehrere Mechanismen:

Molekularziele: Interagiert mit zellulären Rezeptoren und Enzymen, die am Fettsäurestoffwechsel beteiligt sind.

Beteiligte Signalwege: Moduliert Signalwege wie die Arachidonsäurekaskade und beeinflusst Entzündungsreaktionen und oxidativen Stress

Wirkmechanismus

The compound exerts its effects through multiple mechanisms:

Molecular Targets: Interacts with cellular receptors and enzymes involved in fatty acid metabolism.

Pathways Involved: Modulates pathways such as the arachidonic acid cascade, influencing inflammatory responses and oxidative stress

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Ölsäure-modifizierte Fumarsäure, Kaliumsalz

- Erucasäure-modifizierte Fumarsäure, Kaliumsalz

- Maleinsäure-modifizierte Linolsäure, Kaliumsalz

Einzigartigkeit

Linolsäure-modifizierte Fumarsäure, Kaliumsalz ist aufgrund seiner Kombination aus mehrfach ungesättigten Fettsäureeigenschaften mit der Reaktivität von Fumarsäure einzigartig. Diese duale Funktionalität macht sie besonders wertvoll für Anwendungen, die sowohl Flexibilität als auch chemische Reaktivität erfordern .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.